molecular formula C6H13Cl2NO3S B1457388 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride CAS No. 1316220-24-2

2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride

Cat. No. B1457388
CAS RN: 1316220-24-2
M. Wt: 250.14 g/mol
InChI Key: RSKSQHXTOZQESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

MESNa-HCl can be synthesized through various methods, including the reaction of 2-chloroethanesulfonyl chloride with morpholine in the presence of a base, such as triethylamine. The compound can also be synthesized through the reaction of 2-chloroethanesulfonic acid with morpholine, followed by the addition of hydrogen chloride.


Molecular Structure Analysis

The molecular formula of MESNa-HCl is C6H13Cl2NO3S. The InChI code is 1S/C6H12ClNO3S.ClH/c7-12(9,10)6-3-8-1-4-11-5-2-8;/h1-6H2;1H.


Chemical Reactions Analysis

MESNa-HCl is highly reactive and can decompose rapidly in acidic and basic environments. It is a versatile chemical compound used in various scientific research applications, owing to its unique properties.


Physical And Chemical Properties Analysis

The molecular formula of MESNa-HCl is C7H14ClNO4S and its molar mass is 247.72 g/mol. MESNa-HCl is highly soluble in water, methanol, and ethanol. The compound has a melting point of 252-254°C and a boiling point of 399-400°C.

Scientific Research Applications

Analytical and Synthetic Applications

2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride is a compound that finds its applications in various scientific research areas, particularly in analytical chemistry and synthesis of organic compounds. While direct studies on this specific compound might be scarce, the roles of similar sulfonyl chloride compounds and morpholine derivatives in scientific research provide insights into the potential applications of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride.

Antioxidant Activity Analysis

Research on antioxidant activity and the methods used for its determination can be indirectly related to compounds like 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride, as they may be involved in the synthesis of antioxidants or compounds assessed for antioxidant activity. Analytical methods such as ORAC, HORAC, and ABTS assays are critical in determining the antioxidant capacity of compounds, where sulfonyl chloride derivatives could play a role in modifying the structures of antioxidants or serving as intermediates in the synthesis process (I. Munteanu & C. Apetrei, 2021).

Organic Synthesis

Sulfonyl chlorides are widely used in organic synthesis, serving as intermediates in the formation of sulfonamide bonds, which are present in many pharmaceuticals and bioactive molecules. The specific chemical functionality of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride could make it a valuable reagent in the synthesis of complex molecules, including those with morpholine rings, which are often found in pharmaceuticals due to their unique chemical properties and biological activities (Hélène Chachignon et al., 2017).

Electrochemical Applications

Compounds containing morpholine and sulfonyl chloride functionalities might also find applications in electrochemical studies, particularly in the modification of electrode surfaces or in the design of electrochemical sensors. The electrochemical behavior of such compounds can provide insights into the development of new materials for energy storage, sensors, and corrosion protection (G. H. Lane, 2012).

Water Treatment

The role of sulfonyl chloride derivatives in water treatment processes, particularly in the degradation of pollutants, suggests potential applications for 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride in similar contexts. Studies on the photocatalytic degradation of pollutants highlight the utility of such compounds in environmental remediation efforts, where they could serve as precursors or active agents in the breakdown of organic contaminants (P. Pichat, 1997).

Mechanism of Action

While the specific mechanism of action of MESNa-HCl is not mentioned in the search results, it is known to have various biological properties, including antioxidant, anti-inflammatory, and cytoprotective effects.

Safety and Hazards

MESNa-HCl is classified under GHS05 (corrosive) and GHS07 (harmful) hazard pictograms . The hazard statements include H335 (may cause respiratory irritation) and H314 (causes severe skin burns and eye damage) . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

2-morpholin-4-ylethanesulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3S.ClH/c7-12(9,10)6-3-8-1-4-11-5-2-8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKSQHXTOZQESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride

CAS RN

1316220-24-2
Record name 2-(morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride
Reactant of Route 6
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.